cesium;acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

cesium;acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O2.Cs/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOAIGCHJWKDIPJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

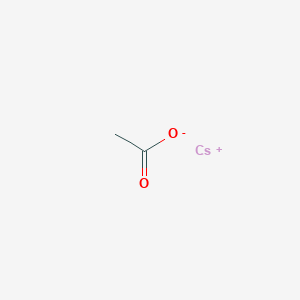

CC(=O)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[O-].[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3CsO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of Cesium Acetate in Modern Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the pursuit of efficiency, selectivity, and mild reaction conditions is paramount. Cesium acetate (B1210297) (CsOAc), a simple yet powerful reagent, has emerged as a critical tool for chemists, offering distinct advantages over traditional bases and salts in a variety of transformations. This technical guide provides an in-depth exploration of the physicochemical properties of cesium acetate and its practical applications in key synthetic methodologies, complete with detailed experimental protocols and workflow visualizations.

Core Physicochemical Properties of Cesium Acetate

A thorough understanding of the physical and chemical characteristics of a reagent is fundamental to its effective application. Cesium acetate is a white, hygroscopic crystalline solid that exhibits high solubility in water and solubility in some organic solvents.[1][2] Its key properties are summarized below for easy reference.

| Property | Value | References |

| Molecular Formula | C₂H₃CsO₂ | [3] |

| Molecular Weight | 191.95 g/mol | [3] |

| Appearance | White to off-white crystalline solid or powder | |

| Melting Point | 194 °C (381 °F; 467 K) | [4] |

| Boiling Point | Decomposes before boiling | [4] |

| Density | 2.423 g/cm³ | [4] |

| Solubility in Water | 945.1 g/100 mL (-2.5 °C), 1345.5 g/100 mL (88.5 °C) | [4] |

| Solubility in Organic Solvents | Soluble in DMSO | [1] |

| pH of Aqueous Solution (50g/L at 25°C) | 5.0 - 9.0 | [1] |

| Hygroscopicity | Hygroscopic |

Applications in Organic Synthesis: Detailed Methodologies

Cesium acetate's utility in organic synthesis is broad, primarily functioning as a base or a nucleophilic acetate source. Its large, soft cation (Cs⁺) contributes to increased solubility of its salts in organic solvents and enhances the reactivity of the accompanying anion.

The Perkin Reaction: Enhanced Yields in Cinnamic Acid Synthesis

The Perkin reaction, a classic method for the synthesis of α,β-unsaturated aromatic acids (cinnamic acids), involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[2][5] The use of cesium acetate in place of the traditional sodium acetate has been shown to significantly improve reaction yields.

Experimental Protocol: Synthesis of Cinnamic Acid

-

Materials:

-

Acetic anhydride

-

Cesium acetate (anhydrous)

-

Round-bottom flask equipped with a reflux condenser

-

Heating mantle or oil bath

-

Water

-

Sodium carbonate solution (saturated)

-

Hydrochloric acid (concentrated)

-

Beakers, Buchner funnel, and filter paper

-

Procedure:

-

To a 100 mL round-bottom flask, add benzaldehyde (1 equivalent), acetic anhydride (1.5 equivalents), and anhydrous cesium acetate (1 equivalent).

-

Equip the flask with a reflux condenser and heat the mixture in an oil bath at 180°C for 5 hours.

-

Allow the reaction mixture to cool to approximately 100°C and pour it into 50 mL of hot water in a large beaker.

-

Boil the aqueous mixture for 15 minutes to hydrolyze any unreacted acetic anhydride.

-

Slowly add a saturated solution of sodium carbonate with vigorous stirring until the solution is alkaline to litmus (B1172312) paper. This will dissolve the cinnamic acid as its sodium salt and precipitate any unreacted benzaldehyde.

-

Filter the hot solution to remove any oily impurities.

-

Cool the filtrate to room temperature and slowly acidify with concentrated hydrochloric acid with constant stirring until the precipitation of cinnamic acid is complete.

-

Cool the mixture in an ice bath for 30 minutes to maximize crystallization.

-

Collect the crystalline cinnamic acid by vacuum filtration using a Buchner funnel.

-

Wash the crystals with cold water and dry them in a desiccator.

-

Inversion of Secondary Alcohols: A Stereoselective Transformation

Cesium acetate is a key reagent for the stereochemical inversion of secondary alcohols.[4] This is typically achieved through a two-step sequence: conversion of the alcohol to a good leaving group (e.g., a mesylate or tosylate), followed by an Sₙ2 displacement with cesium acetate. The resulting acetate ester, with inverted stereochemistry, can then be hydrolyzed to the corresponding inverted alcohol.

Experimental Protocol: Inversion of a Secondary Alcohol

-

Part A: Mesylation of the Secondary Alcohol

-

Dissolve the secondary alcohol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Add triethylamine (B128534) (1.5 equivalents) followed by the dropwise addition of methanesulfonyl chloride (1.2 equivalents).

-

Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude mesylate, which is often used in the next step without further purification.

-

-

Part B: Sₙ2 Displacement with Cesium Acetate

-

Dissolve the crude mesylate from Part A in a suitable solvent such as toluene (B28343) or DMF.[4]

-

Add cesium acetate (3-5 equivalents).[4] For reactions in less polar solvents like toluene, the addition of a catalytic amount of 18-crown-6 (B118740) can be beneficial.[4]

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and filter off the cesium salts.

-

Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting acetate ester by column chromatography.

-

-

Part C: Hydrolysis to the Inverted Alcohol

-

Dissolve the purified acetate ester in a mixture of methanol (B129727) and water.

-

Add a base such as potassium carbonate or sodium hydroxide (B78521) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the inverted alcohol.

-

Palladium-Catalyzed Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, a base is required to facilitate the catalytic cycle. While strong inorganic bases like carbonates and phosphates are commonly used, cesium acetate can serve as a milder and more soluble base, which can be advantageous for sensitive substrates.[6]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a boronic acid using cesium acetate as the base.

-

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

Boronic acid

-

Cesium acetate

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine (B1218219) ligand)

-

Anhydrous solvent (e.g., dioxane, toluene, or DMF)

-

Schlenk flask or similar reaction vessel for inert atmosphere reactions

-

Magnetic stirrer and heating plate

-

Standard workup and purification reagents and equipment

-

-

Procedure:

-

To a Schlenk flask, add the aryl halide (1 equivalent), boronic acid (1.2-1.5 equivalents), and cesium acetate (2-3 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the palladium catalyst (typically 1-5 mol%).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent like ethyl acetate.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

-

Conclusion

Cesium acetate is a versatile and highly effective reagent in modern organic synthesis. Its unique physicochemical properties, particularly its high solubility and the nature of the cesium cation, translate into tangible benefits in a range of chemical transformations. From enhancing yields in classical reactions like the Perkin condensation to enabling stereoselective inversions of alcohols and serving as a mild base in sophisticated palladium-catalyzed cross-coupling reactions, cesium acetate offers a valuable addition to the synthetic chemist's toolkit. The detailed protocols provided in this guide serve as a practical starting point for researchers looking to leverage the advantages of this powerful reagent in their own synthetic endeavors. As the demand for more efficient and selective synthetic methods continues to grow, the role of reagents like cesium acetate is set to become even more prominent in the fields of chemical research and drug development.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Cesium Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium acetate (B1210297) (CH₃COOCs) is an inorganic salt with significant applications in organic synthesis and various industrial processes. A thorough understanding of its molecular structure and bonding is crucial for optimizing its use and exploring new applications. This technical guide provides a comprehensive overview of the molecular architecture, bonding characteristics, and crystallographic data of cesium acetate. It consolidates quantitative structural parameters, details experimental methodologies for its characterization, and presents visual representations of its synthesis and key reactions to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction

Cesium acetate is the cesium salt of acetic acid, appearing as a white, hygroscopic solid.[1] Its utility in organic chemistry is well-documented, particularly as a catalyst or reagent in reactions such as the Perkin synthesis, where it can significantly enhance yields compared to more common acetate salts.[2] The large ionic radius and low charge density of the cesium cation (Cs⁺) impart unique properties to cesium acetate, influencing its reactivity and solubility. This guide delves into the fundamental structural aspects of cesium acetate, providing a detailed analysis of its solid-state structure and the nature of the ionic and covalent forces that govern its molecular arrangement.

Molecular Structure and Bonding

Cesium acetate is an ionic compound composed of a cesium cation (Cs⁺) and an acetate anion (CH₃COO⁻).[1] The bonding within this compound is a combination of strong ionic interactions between the cesium and acetate ions and covalent bonds within the acetate anion itself.

The Acetate Anion

The acetate anion consists of a central carbon atom double-bonded to one oxygen atom and single-bonded to another oxygen atom and a methyl group. However, due to resonance, the two carbon-oxygen bonds are equivalent in length and strength, and the negative charge is delocalized over both oxygen atoms.[3] This resonance stabilization is a key feature of the carboxylate group.

The molecular geometry around the carboxyl carbon is trigonal planar, with an O-C-O bond angle of approximately 120°.[1][4] The methyl carbon exhibits a tetrahedral geometry with H-C-H bond angles of about 109.5°.[4]

The Ionic Bond and Crystal Lattice

In the solid state, cesium acetate forms a crystal lattice held together by the electrostatic attraction between the positively charged cesium ions and the negatively charged acetate ions. The large size of the cesium cation allows for a high coordination number, influencing the overall packing and stability of the crystal structure.

Crystallographic Data

The definitive crystal structure of anhydrous cesium acetate was determined by Lossin and Meyer in 1993 through single-crystal X-ray diffraction.[1][5]

Table 1: Crystallographic Data for Cesium Acetate [1][3][5]

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6/m |

| Lattice Constant, a | 1488.0 pm |

| Lattice Constant, c | 397.65 pm |

| Formula Units per Unit Cell (Z) | 6 |

| Cesium Ion Coordination Number | 8 |

The structure is characterized by layers of acetate anions parallel to the (001) plane, separated by layers of cesium cations.[1] Each cesium ion is coordinated to eight oxygen atoms from the acetate anions, forming a distorted cubic geometry.[1]

Table 2: Bond Lengths and Angles in Acetate Anion (Typical Values) [3]

| Bond | Typical Length (pm) |

| C-O (carboxylate) | ~126 |

| C-C | ~151 |

| Angle | Typical Value (°) |

| O-C-O | ~120 |

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the identity and purity of cesium acetate and for studying its bonding characteristics.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy provides insight into the functional groups present in a molecule. The key vibrational modes for the acetate anion include the symmetric and asymmetric stretching of the C-O bonds, the C-C stretch, and various bending modes.

Table 3: Key Vibrational Modes for Acetate Anion [6][7]

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Asymmetric COO⁻ Stretch | 1550 - 1610 |

| Symmetric COO⁻ Stretch | 1400 - 1450 |

| C-C Stretch | 920 - 950 |

| O-C-O Bending | 650 - 700 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to characterize the organic component of cesium acetate.

Table 4: NMR Chemical Shifts for Cesium Acetate [8]

| Nucleus | Functional Group | Solvent | Chemical Shift (δ, ppm) |

| ¹H | CH₃ | DMSO-d₆ | 1.80 |

| ¹³C | CH₃ | Not Available | Not Available |

| ¹³C | COO⁻ | Not Available | Not Available |

Experimental Protocols

Synthesis of Cesium Acetate

A straightforward method for the laboratory synthesis of cesium acetate involves the reaction of cesium carbonate with acetic acid.[6]

Protocol:

-

In a fume hood, dissolve a known quantity of cesium carbonate in a minimal amount of deionized water in a beaker with a magnetic stirrer.

-

Slowly add a stoichiometric amount of glacial acetic acid to the cesium carbonate solution. The reaction will effervesce as carbon dioxide is released.

-

Continue adding acetic acid dropwise until the effervescence ceases, indicating the complete reaction of the carbonate.

-

Gently heat the resulting solution to evaporate the water.

-

The white, solid cesium acetate can be further dried in a vacuum oven to remove any residual water.

Single-Crystal X-ray Diffraction (General Protocol)

The determination of the crystal structure of cesium acetate relies on single-crystal X-ray diffraction.

General Workflow:

-

Crystal Growth: Grow a single, high-quality crystal of cesium acetate, typically by slow evaporation of a saturated solution.

-

Crystal Mounting: Mount a suitable crystal on a goniometer head.

-

Data Collection: Place the goniometer on the diffractometer. An X-ray beam is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.

-

Structure Solution and Refinement: The diffraction pattern is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined and refined to generate a final, accurate crystal structure.[9]

The Perkin Reaction using Cesium Acetate

Cesium acetate is an effective catalyst for the Perkin reaction, which is used to synthesize α,β-unsaturated aromatic acids.[2][10]

General Protocol:

-

Combine an aromatic aldehyde, an acid anhydride, and a catalytic amount of cesium acetate in a reaction flask equipped with a reflux condenser.

-

Heat the reaction mixture to a high temperature (typically 180-200 °C) for several hours.[11]

-

After the reaction is complete, cool the mixture and add water.

-

The α,β-unsaturated acid product can then be isolated by filtration or extraction.

Applications in Drug Development and Research

The unique properties of cesium acetate make it a valuable tool in organic synthesis, which is fundamental to drug discovery and development. Its ability to enhance reaction rates and yields can be advantageous in the synthesis of complex pharmaceutical intermediates.[12] Furthermore, its high solubility in certain solvents can be beneficial for specific applications.

Conclusion

This technical guide has provided a detailed examination of the molecular structure and bonding of cesium acetate. The combination of strong ionic forces and the resonant covalent structure of the acetate anion results in a stable hexagonal crystal lattice. The quantitative data and experimental protocols presented herein offer a valuable resource for researchers and scientists. A thorough understanding of these fundamental properties is essential for the effective application of cesium acetate in organic synthesis and other areas of chemical research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Caesium acetate - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. fchpt.stuba.sk [fchpt.stuba.sk]

- 5. CESIUM ACETATE(3396-11-0) IR Spectrum [m.chemicalbook.com]

- 6. CAS No.3396-11-0,CESIUM ACETATE Suppliers,MSDS download [lookchem.com]

- 7. researchgate.net [researchgate.net]

- 8. CESIUM ACETATE(3396-11-0) 1H NMR spectrum [chemicalbook.com]

- 9. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 10. Perkin reaction - Wikipedia [en.wikipedia.org]

- 11. Beneficial effects of cesium acetate in the sequential deposition method for perovskite solar cells - Nanoscale (RSC Publishing) DOI:10.1039/D1NR01281A [pubs.rsc.org]

- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

solubility of cesium acetate in organic solvents

An In-depth Technical Guide to the Solubility of Cesium Acetate (B1210297) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium acetate (CH₃COOCs) is an inorganic salt with significant applications in organic synthesis and, increasingly, in materials science and pharmaceutical development.[1][2] Its efficacy as a reagent, particularly as a base or nucleophile, is often contingent on its solubility in the reaction medium.[3][4] While highly soluble in water, its solubility in organic solvents is a critical parameter for its application in non-aqueous reaction systems.[3][5] This guide provides a comprehensive overview of the available data on the solubility of cesium acetate in various organic solvents, details experimental protocols for solubility determination, and illustrates its role in key synthetic transformations.

Quantitative Solubility Data

The quantitative solubility of cesium acetate in a broad range of organic solvents is not extensively documented in publicly available literature. However, existing data and qualitative observations have been compiled to provide a reference point for researchers. It is noteworthy that cesium salts, in general, tend to be more soluble in dipolar aprotic solvents than their lighter alkali metal counterparts.[6]

Table 1: Solubility of Cesium Acetate in Various Solvents

| Solvent | Chemical Formula | Type | Solubility | Temperature (°C) | Notes |

| Water | H₂O | Protic | 945 g / 100 mL[1][7] | Room Temperature | For reference |

| Water | H₂O | Protic | 1019 g / 100 g[8] | 21.5 | For reference |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Dipolar Aprotic | Soluble[5][9] | Not Specified | Quantitative data not available. Qualitatively more soluble than cesium propionate (B1217596) (>100 g/L).[6] |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | Dipolar Aprotic | < 2 mg/mL[10] | Room Temperature | Solubility is significantly increased with the addition of oleic acid and oleylamine.[10] |

| Ethanol | C₂H₅OH | Protic | Soluble[3] | Not Specified | Quantitative data not available. |

| Acetonitrile | C₂H₃N | Dipolar Aprotic | Sufficient for reaction[1] | Room Temperature | Used as a solvent for nucleophilic substitution reactions with cesium acetate, implying adequate solubility.[1] |

Note: The hygroscopic nature of cesium acetate can significantly influence its solubility. It is crucial to use anhydrous conditions when determining or utilizing its solubility in organic solvents.[3]

Experimental Protocols for Solubility Determination

A standardized experimental protocol is essential for obtaining reliable and reproducible solubility data. The following is a generalized methodology for determining the solubility of an ionic salt, such as cesium acetate, in an organic solvent. This protocol is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.

3.1 Materials and Equipment

-

Anhydrous cesium acetate

-

Anhydrous organic solvent of interest

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Analytical instrumentation for quantification (e.g., ICP-MS for cesium ion concentration, or HPLC with a suitable detector if the acetate ion is to be quantified)

3.2 Procedure

-

Sample Preparation: Add an excess amount of anhydrous cesium acetate to a known volume or mass of the anhydrous organic solvent in a sealed, airtight container.

-

Equilibration: Place the container in a temperature-controlled shaker or incubator set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: After equilibration, allow the container to rest at the set temperature to let the undissolved solid settle. For colloidal suspensions, centrifugation may be necessary to achieve clear separation of the solid and liquid phases.

-

Sample Extraction: Carefully extract a known volume of the supernatant (the clear, saturated solution) using a pipette or syringe. To prevent contamination from undissolved solids, it is advisable to use a syringe filter during extraction.

-

Quantification:

-

Dilute the extracted sample to a known volume with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the diluted sample using a calibrated analytical method to determine the concentration of cesium acetate.

-

-

Calculation of Solubility: Calculate the solubility from the measured concentration, expressing it in appropriate units such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

Applications in Organic Synthesis: Workflows

The is pivotal for its use in various synthetic transformations. Below are workflow diagrams for two common applications.

Perkin Reaction

Cesium acetate is an effective base catalyst in the Perkin reaction, which is used to synthesize α,β-unsaturated aromatic acids.[4][11][12] Its higher solubility compared to sodium or potassium acetate can lead to improved reaction yields.[3]

Caption: Workflow of the Perkin reaction using cesium acetate as a base catalyst.

Stereochemical Inversion of Secondary Alcohols

Cesium acetate is frequently used for the stereochemical inversion of secondary alcohols.[4] This is typically achieved via an Sₙ2 reaction on a sulfonate ester of the alcohol.

Caption: Experimental workflow for the stereochemical inversion of a secondary alcohol.

Conclusion

While comprehensive quantitative data on the solubility of cesium acetate in a wide array of organic solvents is limited, the available information indicates its utility in various non-aqueous systems, particularly polar aprotic solvents. For applications in drug development and organic synthesis, where precise control of reaction conditions is paramount, empirical determination of solubility using a standardized protocol is highly recommended. The demonstrated role of cesium acetate in enhancing yields and enabling specific chemical transformations underscores the importance of understanding its behavior in organic media.

References

- 1. Page loading... [wap.guidechem.com]

- 2. heegermaterials.com [heegermaterials.com]

- 3. assignmentpoint.com [assignmentpoint.com]

- 4. Caesium acetate - Wikipedia [en.wikipedia.org]

- 5. chembk.com [chembk.com]

- 6. public.websites.umich.edu [public.websites.umich.edu]

- 7. Cesium Acetate - Shanghai Oujin Lithium Industrial Co., Ltd. [oujinsy.com]

- 8. caesium acetate [chemister.ru]

- 9. CESIUM ACETATE CAS#: 3396-11-0 [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. jk-sci.com [jk-sci.com]

- 12. Perkin reaction - Wikipedia [en.wikipedia.org]

High-Purity Cesium Acetate: A Comprehensive Technical Guide to Synthesis and Purification

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of high-purity cesium acetate (B1210297) (CsOAc), a critical reagent in various scientific and pharmaceutical applications. High-purity cesium acetate is essential for applications sensitive to metallic impurities, including in organic synthesis, biotechnology, and as a precursor for advanced materials.[1][2] This document outlines detailed experimental protocols for its preparation and purification, methods for quality assessment, and a comparative analysis of purification techniques.

Synthesis of Cesium Acetate

The most common and straightforward method for synthesizing cesium acetate is the neutralization reaction between a cesium base, typically cesium carbonate (Cs₂CO₃) or cesium hydroxide (B78521) (CsOH), and acetic acid (CH₃COOH).[3] The reaction with cesium carbonate is often preferred due to its lower reactivity and ease of handling compared to the highly caustic cesium hydroxide.

Synthesis from Cesium Carbonate and Acetic Acid

This method involves the reaction of cesium carbonate with a slight excess of glacial acetic acid to ensure the complete conversion of the carbonate. The reaction proceeds with the evolution of carbon dioxide gas.

Reaction: Cs₂CO₃ + 2CH₃COOH → 2CH₃COOCs + H₂O + CO₂

Experimental Protocol:

-

Reagents and Materials:

-

Cesium Carbonate (Cs₂CO₃), 99.9% purity or higher

-

Glacial Acetic Acid (CH₃COOH), reagent grade

-

Deionized water

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Reaction flask and condenser

-

pH meter or pH indicator strips

-

-

Procedure:

-

In a fume hood, dissolve a known quantity of cesium carbonate in deionized water in a reaction flask equipped with a magnetic stir bar.

-

Slowly add a slight molar excess (approximately 5-10%) of glacial acetic acid to the stirring cesium carbonate solution. The addition should be done portion-wise to control the effervescence of carbon dioxide.

-

After the addition is complete, gently heat the solution to 50-60°C for 1-2 hours to ensure the reaction goes to completion and to remove dissolved CO₂.

-

Monitor the pH of the solution. The final pH should be slightly acidic (around 5.5-6.5) to ensure all the carbonate has reacted. If the solution is still basic, add a small amount of acetic acid dropwise until the desired pH is reached.

-

The resulting solution is crude cesium acetate, which can then be purified.

-

Purification of Cesium Acetate

For applications requiring high-purity cesium acetate (>99.99%), further purification is necessary to remove unreacted starting materials, other alkali metal impurities (e.g., Na, K, Rb), and trace heavy metals. The two primary methods for achieving high purity are recrystallization and ion-exchange chromatography.

Purification by Recrystallization

Recrystallization is a technique used to purify solids based on differences in their solubility in a given solvent at different temperatures. For cesium acetate, a mixed solvent system, such as an alcohol-water mixture, is often effective. The principle is to dissolve the impure cesium acetate in a minimum amount of hot solvent and then allow it to cool slowly, causing the pure cesium acetate to crystallize while impurities remain in the solution.

Experimental Protocol:

-

Solvent Selection: A mixture of ethanol (B145695) and water is a suitable solvent system. Cesium acetate is highly soluble in hot water and less soluble in cold ethanol.

-

Procedure:

-

Dissolve the crude cesium acetate in a minimum amount of hot deionized water (e.g., 80-90°C).

-

Once fully dissolved, slowly add ethanol (at room temperature) to the hot solution until the solution becomes slightly turbid.

-

Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

-

Cover the flask and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath for 1-2 hours.

-

Collect the purified cesium acetate crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.

-

Dry the crystals in a vacuum oven at 80-100°C to a constant weight.

-

Purification by Ion-Exchange Chromatography

Ion-exchange chromatography is a highly effective method for removing cationic impurities, particularly other alkali metals, from cesium acetate solutions. A strong acid cation exchange resin in the hydrogen form (H⁺) is typically used.

Experimental Protocol:

-

Materials:

-

Strong acid cation exchange resin (e.g., Dowex 50WX8, Amberlite IR-120)

-

Chromatography column

-

Hydrochloric acid (HCl), dilute solution (e.g., 1 M) for regeneration

-

High-purity acetic acid solution (e.g., 0.5 M) as eluent

-

Deionized water

-

-

Procedure:

-

Resin Preparation: Pack the chromatography column with the cation exchange resin. Wash the resin sequentially with deionized water, 1 M HCl, and then again with deionized water until the eluate is neutral. This ensures the resin is in the H⁺ form.

-

Sample Loading: Dissolve the crude cesium acetate in deionized water to prepare a concentrated solution. Pass this solution through the prepared resin column. The cesium ions (Cs⁺) and other cationic impurities will bind to the resin, displacing the H⁺ ions.

-

Elution: Elute the bound cations from the resin using a high-purity acetic acid solution (e.g., 0.5 M). Due to differences in their affinity for the resin, the cations will elute at different rates. Cesium, having a high affinity, will be eluted after most other common alkali metal impurities.

-

Fraction Collection: Collect the eluate in fractions and analyze each fraction for the presence of cesium and other metals using a suitable analytical technique (e.g., ICP-MS).

-

Product Recovery: Combine the pure cesium acetate fractions. The resulting solution of cesium acetate in acetic acid can be carefully evaporated to obtain the solid high-purity cesium acetate, which should then be dried in a vacuum oven.

-

Quality Assessment and Analytical Methods

To ensure the high purity of the synthesized cesium acetate, rigorous analytical testing is required. The primary focus is on determining the assay of cesium acetate and quantifying trace metallic impurities.

Analytical Techniques:

-

Assay (Purity): The purity of cesium acetate can be determined by titration. A known weight of the sample is dissolved in water and titrated with a standardized acid to determine the acetate content.

-

Trace Metal Analysis: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the preferred method for quantifying a wide range of trace and ultra-trace metallic impurities with high sensitivity and accuracy.[4] This is crucial for ensuring the material meets the stringent requirements for pharmaceutical and electronics applications.

Data Presentation

The following tables summarize typical data for the synthesis and purification of high-purity cesium acetate.

Table 1: Synthesis of Crude Cesium Acetate

| Parameter | Value |

| Starting Material | Cesium Carbonate (99.9%) |

| Reactant | Glacial Acetic Acid |

| Reaction Yield (Crude) | >98% |

| Initial Purity (Assay) | ~99% |

Table 2: Comparison of Purification Methods

| Parameter | Recrystallization (Ethanol/Water) | Ion-Exchange Chromatography |

| Typical Purity Achieved | 99.9% - 99.99% | >99.999% |

| Typical Yield | 70-85% | 85-95% |

| Primary Impurities Removed | Bulk organic and inorganic impurities | Trace alkali metals (Na, K, Rb), other cations |

| Process Complexity | Moderate | High |

| Scalability | Good | Moderate |

Table 3: Typical Trace Metal Impurities in High-Purity Cesium Acetate (Post-Purification)

| Element | Concentration (ppm) |

| Sodium (Na) | < 1 |

| Potassium (K) | < 1 |

| Rubidium (Rb) | < 5 |

| Lithium (Li) | < 0.5 |

| Calcium (Ca) | < 1 |

| Magnesium (Mg) | < 0.5 |

| Iron (Fe) | < 0.5 |

| Aluminum (Al) | < 0.5 |

| Lead (Pb) | < 0.1 |

| Cadmium (Cd) | < 0.1 |

Mandatory Visualizations

The following diagrams illustrate the key workflows described in this guide.

References

An In-depth Technical Guide to the Hygroscopic Nature and Handling of Cesium Acetate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cesium acetate (B1210297) (CsOAc) is a white, crystalline solid widely utilized in organic synthesis and increasingly explored in pharmaceutical development. A critical, yet often overlooked, property of cesium acetate is its pronounced hygroscopic and deliquescent nature. This guide provides a comprehensive overview of the hygroscopic characteristics of cesium acetate, outlines detailed protocols for its handling and storage, and presents methodologies for its experimental analysis. Adherence to these guidelines is crucial for ensuring experimental reproducibility, maintaining compound integrity, and safeguarding personnel.

Physicochemical Properties of Cesium Acetate

Cesium acetate is the cesium salt of acetic acid with the chemical formula CH₃COOCs. It is known for its high solubility in water and its strong tendency to absorb moisture from the atmosphere.

| Property | Value | Reference |

| Molecular Formula | C₂H₃CsO₂ | [1] |

| Molar Mass | 191.95 g/mol | [2] |

| Appearance | White to off-white crystalline powder/solid | [1][2] |

| Melting Point | 194 °C | [2] |

| Solubility in Water | 945 g / 100 mL at room temperature; 1346 g / 100 mL at 89 °C | [1] |

| Hygroscopicity | Highly hygroscopic and deliquescent | [1] |

Hygroscopic Nature of Cesium Acetate

Cesium acetate's strong affinity for water is a defining characteristic. Upon exposure to ambient air, it will readily absorb moisture, which can lead to deliquescence—the process of dissolving in the absorbed water to form a liquid solution. This property is critical to consider in experimental design and execution, as the presence of water can significantly impact reaction kinetics, yield, and the physical properties of the final product. When sufficient moisture is absorbed, the acetate ion can undergo hydrolysis, leading to the formation of acetic acid and cesium ions, thereby decomposing the compound.[1]

Quantitative Analysis of Hygroscopicity

The most precise method for quantifying the hygroscopic nature of a solid is through Dynamic Vapor Sorption (DVS).[3] This technique measures the change in mass of a sample as it is exposed to a range of controlled relative humidity (RH) levels at a constant temperature.[4] The resulting data is plotted as a moisture sorption isotherm, which illustrates the equilibrium moisture content of the material at each RH level.[5]

Table 1: Illustrative Moisture Sorption Data for a Hygroscopic Alkali Metal Acetate (Potassium Acetate) at 25°C

| Relative Humidity (%) | Water Uptake (% w/w) |

| 0 | 0.0 |

| 10 | 0.2 |

| 20 | 0.5 |

| 30 | 1.1 |

| 40 | 2.5 |

| 50 | 5.0 |

| 60 | 10.2 |

| 70 | 20.8 |

| 80 | 45.1 (Deliquescence) |

| 90 | >100 (Forms solution) |

This data is illustrative and based on the known behavior of potassium acetate. The critical relative humidity (CRH) for cesium acetate may differ.

The CRH is the specific relative humidity at which a salt will begin to absorb a significant amount of moisture from the atmosphere.[6] For highly hygroscopic salts like cesium acetate, this value is expected to be relatively low. Above the CRH, the salt will continue to absorb water until it fully dissolves.[6]

Experimental Protocols

Protocol for Determination of Hygroscopicity by Dynamic Vapor Sorption (DVS)

This protocol describes a general procedure for characterizing the hygroscopicity of a solid material like cesium acetate using a DVS instrument.

Objective: To generate a moisture sorption isotherm for cesium acetate to quantify its water uptake as a function of relative humidity.

Materials and Equipment:

-

Dynamic Vapor Sorption (DVS) analyzer

-

Microbalance (integrated into DVS)

-

Cesium acetate sample (analytical grade, anhydrous)

-

Nitrogen gas (high purity, for drying)

-

Sample pan (appropriate for the DVS instrument)

Methodology:

-

Sample Preparation:

-

Tare the sample pan on the microbalance.

-

Accurately weigh approximately 10-20 mg of anhydrous cesium acetate into the sample pan. The use of a glovebox is recommended for this step to prevent premature moisture absorption.

-

Record the initial dry mass of the sample.

-

-

DVS Instrument Setup:

-

Set the instrument temperature to 25°C (or other desired experimental temperature).

-

Program the DVS to perform a drying step at 0% RH using dry nitrogen gas until a stable mass is achieved ( dm/dt ≤ 0.002% min⁻¹ over a 10-minute period). This ensures the sample is completely dry before starting the sorption analysis.

-

-

Sorption Phase:

-

Program the instrument to increase the relative humidity in a stepwise manner. A typical sequence would be from 0% to 90% RH in 10% increments.

-

At each RH step, the instrument will hold the humidity constant until the sample mass equilibrates (reaches a stable weight, e.g., dm/dt ≤ 0.002% min⁻¹). The mass at equilibrium is recorded.

-

-

Desorption Phase:

-

Following the sorption phase, program the instrument to decrease the relative humidity in the same stepwise manner (e.g., from 90% back to 0% RH in 10% decrements).

-

The equilibrium mass is recorded at each step of the desorption cycle.

-

-

Data Analysis:

-

The DVS software will generate a plot of the change in mass (%) versus time and a moisture sorption isotherm plotting the equilibrium mass change (%) against the relative humidity.

-

Analyze the isotherm to determine the critical relative humidity (CRH), which is often identified by a sharp increase in water uptake.

-

Observe any hysteresis between the sorption and desorption curves, which can provide information about the nature of the water interaction with the solid.

-

Handling and Storage of Cesium Acetate

Due to its highly hygroscopic and deliquescent nature, strict handling and storage procedures are mandatory to maintain the integrity of cesium acetate.

Storage

-

Primary Container: Cesium acetate should be stored in its original, tightly sealed container.

-

Secondary Containment: The primary container should be placed within a desiccator containing a suitable desiccant (e.g., silica (B1680970) gel, calcium sulfate).

-

Inert Atmosphere: For long-term storage or for highly sensitive applications, storing the container inside a nitrogen-filled glovebox is the preferred method.[7]

-

Environment: The storage area should be cool, dry, and well-ventilated.[1]

Handling

All handling of cesium acetate, especially weighing and preparation of solutions, should be performed in a controlled, low-humidity environment to prevent moisture absorption. A glovebox is the ideal environment for these operations.

Protocol for Handling Cesium Acetate in a Glovebox:

-

Preparation:

-

Ensure the glovebox has a dry, inert atmosphere (e.g., nitrogen or argon) with low oxygen and moisture levels (typically <1 ppm).[8]

-

All glassware, spatulas, and other equipment must be thoroughly dried in an oven (e.g., overnight at >120°C) and cooled in a desiccator before being introduced into the glovebox antechamber.[9]

-

Degas any porous materials (e.g., weighing paper, kimwipes) under vacuum before bringing them into the glovebox.[10]

-

-

Transfer into Glovebox:

-

Place the sealed container of cesium acetate and all necessary dried equipment into the glovebox antechamber.

-

Evacuate and refill the antechamber with the inert glovebox gas for a minimum of three cycles to remove atmospheric moisture and air.[8]

-

Transfer the items from the antechamber into the main glovebox chamber.

-

-

Weighing and Solution Preparation:

-

Allow the cesium acetate container to equilibrate to the glovebox temperature before opening to prevent condensation.

-

Carefully open the container and weigh the desired amount of cesium acetate into a pre-tared, dry container. Work swiftly to minimize exposure to any residual moisture.

-

If preparing a solution, add the weighed cesium acetate to a flask containing the anhydrous solvent inside the glovebox.

-

Seal the flask before removing it from the glovebox.

-

-

Cleanup and Storage:

-

Tightly reseal the main cesium acetate container immediately after use.

-

Clean any spills within the glovebox promptly.

-

Store the resealed cesium acetate container within the glovebox or transfer it back to a desiccator via the antechamber.

-

Conclusion

The highly hygroscopic and deliquescent nature of cesium acetate necessitates careful consideration and stringent handling protocols. Understanding its moisture sorption behavior, ideally through quantitative methods like DVS, is paramount for its effective use in research and development. By implementing the storage and handling procedures outlined in this guide, researchers can ensure the quality and reliability of their experimental outcomes when working with this versatile compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. CESIUM ACETATE CAS#: 3396-11-0 [m.chemicalbook.com]

- 3. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 4. DVS Systems | Dynamic Vapor Sorption | proUmid [proumid.com]

- 5. Moisture sorption isotherm - Wikipedia [en.wikipedia.org]

- 6. Critical relative humidity - Wikipedia [en.wikipedia.org]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. ucd.ie [ucd.ie]

- 9. chem.purdue.edu [chem.purdue.edu]

- 10. ossila.com [ossila.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of Cesium Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium acetate (B1210297) (CH₃COOCs) is an inorganic salt with significant applications in organic synthesis, including the Perkin reaction, and as a reagent in pharmaceutical development.[1] Its utility in these fields often involves processes conducted at elevated temperatures, making a thorough understanding of its thermal stability and decomposition behavior of paramount importance. This technical guide provides a comprehensive overview of the thermal properties of cesium acetate, including its decomposition pathways and the products formed under various conditions. Due to the limited availability of direct thermogravimetric and calorimetric data for cesium acetate in publicly accessible literature, this guide also draws upon comparative data from other alkali metal acetates to provide a well-rounded analysis.

Physicochemical Properties of Cesium Acetate

Cesium acetate is a colorless, hygroscopic crystalline solid.[1][2] Its key physical and chemical properties are summarized in the table below. The hygroscopic nature of cesium acetate is a critical consideration for its storage and handling, as absorbed moisture can influence its thermal behavior.[3]

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₃CsO₂ | [1] |

| Molar Mass | 191.95 g/mol | [2] |

| Appearance | Colorless, hygroscopic solid | [1] |

| Melting Point | 194 °C | [4] |

| Boiling Point | 945 °C | [1] |

| Decomposition Temperature | Decomposes upon heating | [4] |

| Solubility in Water | 945.1 g/100 g (-2.5 °C), 1345.5 g/100 ml (88.5 °C) | [1] |

Thermal Stability and Decomposition

The thermal stability of alkali metal acetates generally increases down the group, from lithium to cesium.[5] This trend is attributed to the decreasing polarizing power of the alkali metal cation with increasing ionic radius. The larger cesium cation exerts a weaker polarizing effect on the acetate anion, leading to a more stable salt that requires higher temperatures to decompose compared to its lighter congeners.[6]

Upon heating, cesium acetate is known to decompose to cesium oxide (Cs₂O).[4] The decomposition process is expected to involve the release of gaseous byproducts.

Decomposition in an Inert Atmosphere (e.g., Nitrogen)

Proposed Pathway: 2 CH₃COOCs (s) → Cs₂CO₃ (s) + CH₃COCH₃ (g) Cs₂CO₃ (s) → Cs₂O (s) + CO₂ (g)

Decomposition in an Oxidative Atmosphere (e.g., Air)

In the presence of oxygen, the organic portion of the acetate molecule will undergo combustion. The final solid product is expected to be cesium oxide, with the gaseous products being carbon dioxide and water.

Proposed Pathway: 2 CH₃COOCs (s) + 4 O₂ (g) → Cs₂O (s) + 4 CO₂ (g) + 3 H₂O (g)

Experimental Protocols for Thermal Analysis

The following sections detail generalized experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) applicable to the study of cesium acetate's thermal properties. These protocols are based on standard methodologies for inorganic salts and hygroscopic materials.[9][10][11]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the decomposition temperatures and quantify mass loss.

4.1.1 Sample Preparation

-

Due to the hygroscopic nature of cesium acetate, sample preparation should be conducted in a dry atmosphere (e.g., a glove box with low humidity).[3]

-

A small sample mass, typically 5-10 mg, should be accurately weighed and placed into a tared TGA crucible (e.g., alumina (B75360) or platinum).[12]

4.1.2 TGA Measurement

-

Instrument: A calibrated thermogravimetric analyzer.

-

Crucible: Alumina or platinum crucible.

-

Sample Size: 5-10 mg.

-

Atmosphere: High-purity nitrogen or dry air, with a flow rate of 20-50 mL/min.[12]

-

Heating Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[13]

-

-

Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the percentage of mass loss at each stage.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of these processes.

4.2.1 Sample Preparation

-

Sample preparation should be performed in a dry atmosphere.

-

A small sample (2-5 mg) is weighed into a hermetically sealed aluminum pan to prevent any mass loss due to volatilization or interaction with the atmosphere.[14]

4.2.2 DSC Measurement

-

Instrument: A calibrated differential scanning calorimeter.

-

Pans: Hermetically sealed aluminum pans.[14]

-

Sample Size: 2-5 mg.

-

Atmosphere: Inert atmosphere (e.g., nitrogen) with a flow rate of 20-50 mL/min.

-

Heating Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 150 °C).

-

Ramp from the initial temperature to a temperature above the melting point (e.g., 250 °C) at a heating rate of 10 °C/min.

-

-

Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature and peak temperature of melting, as well as the enthalpy of fusion.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates a typical workflow for the thermal analysis of cesium acetate.

Caption: Experimental workflow for the thermal analysis of cesium acetate.

Proposed Thermal Decomposition Pathway of Cesium Acetate

The following diagram illustrates the proposed decomposition pathway of cesium acetate in an inert atmosphere.

References

- 1. Caesium acetate - Wikipedia [en.wikipedia.org]

- 2. Cesium acetate | C2H3CsO2 | CID 5152919 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. 酢酸セシウム ≥99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 5. Comparing Thermal Decomposition Rates: Lithium Acetate vs Acetates [eureka.patsnap.com]

- 6. benchchem.com [benchchem.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. epfl.ch [epfl.ch]

- 10. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 11. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. benchchem.com [benchchem.com]

- 14. avanti-journals.com [avanti-journals.com]

In-Depth Technical Guide: Material Safety Data Sheet for Cesium Acetate in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for cesium acetate (B1210297), tailored for use in a laboratory environment. It consolidates critical safety information, experimental protocols, and quantitative data to ensure safe handling and informed use of this compound in research and development.

Chemical Identification and Properties

Cesium acetate (CsC₂H₃O₂) is the cesium salt of acetic acid. It is a white, hygroscopic crystalline solid.[1][2][3] It is known for its high solubility in water and its utility as a reagent and catalyst in organic synthesis.[4]

Quantitative Physical and Chemical Properties

The following table summarizes the key quantitative properties of cesium acetate.

| Property | Value | Reference |

| Molecular Formula | C₂H₃CsO₂ | [1][3] |

| Molecular Weight | 191.95 g/mol | [1][3] |

| Appearance | White to off-white crystalline solid/powder | [1][2][3] |

| Melting Point | 194 °C (381 °F) | [1][3][5] |

| Density | 2.423 g/cm³ | [1] |

| Solubility in Water | 945 g/100 mL at 2.5 °C; 1346 g/100 mL at 89 °C | [2][3] |

Hazard Identification and Toxicology

While some safety data sheets may not classify cesium acetate as hazardous under GHS, it is crucial to recognize its potential health effects.[6] It is harmful if swallowed and causes serious eye irritation.[5] Furthermore, it is suspected of damaging fertility or the unborn child.[7][8]

Toxicological Data

| Test | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 1550 mg/kg | [9] |

| LD50 | Rabbit | Dermal | > 5000 mg/kg | [10] |

| EC50 (Activated Sludge) | - | - | > 1000 mg/L (3h) |

GHS Hazard Statements

-

H302: Harmful if swallowed[5]

-

H319: Causes serious eye irritation[5]

-

H361: Suspected of damaging fertility or the unborn child[7][8]

There are no established occupational exposure limits (OSHA PEL or ACGIH TLV) for cesium acetate.[6][7][10][11]

Safe Handling and Storage Protocols

Proper handling and storage procedures are essential to minimize risk.

Laboratory Handling Workflow

The following diagram outlines a standard workflow for handling cesium acetate in a laboratory setting.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is dictated by the hazards associated with cesium acetate.

Experimental Protocols

Protocol for SN2 Inversion of a Secondary Alcohol

This protocol is a representative example of the use of cesium acetate in organic synthesis.

Objective: To invert the stereochemistry of a secondary alcohol via its nosylate (B8438820) derivative.

Materials:

-

Secondary alcohol nosylate

-

Cesium acetate (CsOAc)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dry toluene

-

Ethyl acetate (EtOAc)

-

Water

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Celite

Procedure:

-

To a solution of the alcohol nosylate (1.0 eq) in dry toluene, add cesium acetate (1.5 - 2.0 eq) and a catalytic amount of DMAP.

-

Reflux the reaction mixture for approximately 8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature.

-

Filter the mixture through a pad of Celite to remove insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Dilute the resulting residue with ethyl acetate and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer to yield the inverted acetate product.

Protocol for Solid Spill Cleanup

This protocol outlines the steps for managing a minor spill of solid cesium acetate in a laboratory setting.

Materials:

-

Appropriate PPE (safety goggles, gloves, lab coat, respirator)

-

Scoop or shovel (spark-proof if in a flammable solvent area)

-

Sealable container for waste

-

Wet paper towels or absorbent pads

-

Hazardous waste labels

Procedure:

-

Evacuate and Isolate: Immediately alert others in the area and restrict access to the spill.

-

Ventilate: Ensure adequate ventilation to avoid inhalation of dust.

-

Don PPE: Put on all required personal protective equipment.

-

Contain: If necessary, create a dike around the spill with absorbent material to prevent it from spreading.

-

Clean Up:

-

Decontaminate: Clean the area with soap and water.

-

Dispose: Seal the waste container, label it as hazardous waste containing cesium acetate, and dispose of it according to institutional and local regulations.[6]

-

Report: Report the incident to the laboratory supervisor or safety officer.

Emergency Procedures

First Aid Measures

| Exposure Route | First Aid Procedure | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. | [6] |

| Skin Contact | Remove contaminated clothing. Brush off excess material. Wash the affected area with soap and water. Seek medical attention if irritation persists. | [6] |

| Eye Contact | Immediately flush eyes with lukewarm water for at least 15 minutes, including under the eyelids. Seek medical attention. | [6] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. | [6] |

Spill Response Decision Workflow

This diagram provides a logical workflow for responding to a cesium acetate spill.

Stability and Reactivity

Cesium acetate is stable under normal laboratory conditions.[2] It is, however, highly hygroscopic and will absorb moisture from the air.[2][6]

-

Conditions to Avoid: Extreme heat and exposure to moisture.[6]

-

Incompatible Materials: Strong oxidizing agents, reducing agents, and strong acids.[6][7][8][10][13]

-

Hazardous Decomposition Products: Upon thermal decomposition, it may produce carbon monoxide, carbon dioxide, and cesium oxides.[6][10]

Disposal Considerations

Waste cesium acetate and contaminated materials must be disposed of as hazardous waste. Do not dispose of it down the drain or in the regular trash.[6] All waste should be collected in a properly labeled, sealed container and disposed of in accordance with federal, state, and local regulations.[6]

This guide is intended to supplement, not replace, the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the most current SDS for your specific product before use.

References

- 1. Caesium acetate - Wikipedia [en.wikipedia.org]

- 2. Page loading... [guidechem.com]

- 3. Cesium Acetate - Shanghai Oujin Lithium Industrial Co., Ltd. [oujinsy.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Cäsiumacetat ≥99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 6. Cesium Acetate - ESPI Metals [espimetals.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. ehs.utk.edu [ehs.utk.edu]

- 13. spectrumchemical.com [spectrumchemical.com]

The Pivotal Role of Cesium Acetate in Modern Organometallic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of organometallic chemistry, the selection of reagents can profoundly influence reaction efficiency, selectivity, and overall yield. Among the arsenal (B13267) of bases and additives available to the synthetic chemist, cesium acetate (B1210297) (CsOAc) has emerged as a uniquely effective and versatile tool. Its distinct properties, stemming from the large ionic radius and soft Lewis acidity of the cesium cation, coupled with the basicity of the acetate anion, render it indispensable in a variety of catalytic and stoichiometric transformations. This technical guide provides an in-depth exploration of the core applications of cesium acetate in organometallic chemistry, with a focus on palladium-catalyzed cross-coupling reactions, the Perkin reaction for the synthesis of cinnamic acids, and the stereospecific inversion of secondary alcohols. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to equip researchers and drug development professionals with a comprehensive understanding of this critical reagent.

Physicochemical Properties of Cesium Acetate

Cesium acetate is a white, hygroscopic solid with the chemical formula CH₃COOCs. It is highly soluble in water and soluble in various organic solvents, a property that enhances its utility in a range of reaction media.[1] The large size of the cesium cation (Cs⁺) results in a "naked" and more reactive acetate anion in organic solvents compared to its lighter alkali metal counterparts. This heightened reactivity is a key factor in its efficacy as a base and nucleophile.

| Property | Value | Reference |

| Molar Mass | 191.95 g/mol | [1] |

| Melting Point | 194 °C | [1] |

| Appearance | White crystalline solid | [1] |

| Solubility in Water | Highly soluble | [1] |

Applications in Organometallic Chemistry

Palladium-Catalyzed Cross-Coupling Reactions

Cesium acetate, often in conjunction with other cesium salts like cesium carbonate, plays a crucial role as a base in a multitude of palladium-catalyzed cross-coupling reactions, which are fundamental to modern drug discovery and materials science. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.

The Suzuki-Miyaura reaction, which forges a C(sp²)-C(sp²) bond between an organoboron species and an organic halide or triflate, is a cornerstone of biaryl synthesis. The choice of base is critical for the efficiency of the transmetalation step. While various bases can be employed, cesium salts have been shown to be particularly effective.

Quantitative Data for Suzuki-Miyaura Coupling:

While specific examples exhaustively detailing cesium acetate's role are dispersed, the broader class of cesium bases is well-documented to promote high yields. The following table presents representative Suzuki-Miyaura couplings where cesium bases are employed, illustrating their general efficacy.

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 3-Bromo-10H-phenothiazine | Phenylboronic acid | Pd(dba)₂ / [tBu₃PH]BF₄ | CsF | Toluene (B28343) | 120 | 16 | Moderate to very good | [2] |

| Diaryl bromide | Boronic ester | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/Water | 100 | Overnight | 80 | [3] |

Experimental Protocol: A Representative Suzuki-Miyaura Coupling

The following protocol is a general representation of a Suzuki-Miyaura coupling reaction where a cesium base is employed.

Materials:

-

Aryl halide (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%)

-

Cesium acetate (2.0 mmol)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL)

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium catalyst, and cesium acetate.

-

Add the degassed solvent to the flask.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Mechanistic Role of Cesium Acetate in Palladium-Catalyzed Cross-Coupling:

The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. The base, such as cesium acetate, plays a critical role in the transmetalation step. In the Suzuki-Miyaura coupling, the base activates the boronic acid, forming a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center. The large, soft cesium cation is thought to facilitate the solubility and reactivity of the base and to promote the formation of key intermediates in the catalytic cycle. The acetate anion can also act as a ligand on the palladium center, influencing its reactivity.

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling amines with aryl halides. Cesium bases, including cesium carbonate and cesium acetate, are frequently employed in these reactions.[4][5] The base is crucial for the deprotonation of the amine, allowing for its coordination to the palladium center.

In the Sonogashira coupling, a C(sp)-C(sp²) bond is formed between a terminal alkyne and an aryl or vinyl halide. While amine bases are common, inorganic bases like cesium carbonate and cesium acetate have also been used, particularly in copper-free variations of the reaction.[6][7]

Perkin Reaction: Synthesis of Cinnamic Acids

The Perkin reaction is a classic organic transformation that produces α,β-unsaturated aromatic acids, primarily cinnamic acids, through the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid.[8][9][10] The use of cesium acetate in place of more traditional bases like sodium or potassium acetate has been shown to significantly enhance reaction rates and yields.[11]

Quantitative Data for the Perkin Reaction:

| Aromatic Aldehyde | Acid Anhydride | Base | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Acetic Anhydride | Potassium Acetate | 180 | 8 | 70-72 | [11] |

| Benzaldehyde | Acetic Anhydride | Sodium Acetate | 180 | 8 | Lower than KOAc | [11] |

| p-Chlorobenzaldehyde | Acetic Anhydride | Cesium Acetate | - | - | High | (Implied) |

| m-Nitrobenzaldehyde | Acetic Anhydride | Cesium Acetate | - | - | High | (Implied) |

Experimental Protocol: Synthesis of Cinnamic Acid via Perkin Reaction

Materials:

-

Benzaldehyde (10 mmol)

-

Acetic anhydride (30 mmol)

-

Cesium acetate (10 mmol)

Procedure:

-

Combine benzaldehyde, acetic anhydride, and cesium acetate in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux (approximately 180 °C) with stirring for 1-2 hours.

-

Allow the reaction mixture to cool slightly and then pour it into a beaker containing water.

-

Boil the aqueous mixture to hydrolyze the excess acetic anhydride.

-

If the product crystallizes upon cooling, collect it by vacuum filtration. If it separates as an oil, extract it with a suitable organic solvent (e.g., diethyl ether).

-

To purify, dissolve the crude product in a hot aqueous solution of sodium carbonate.

-

Treat the solution with activated charcoal to remove colored impurities and then filter.

-

Acidify the filtrate with dilute hydrochloric acid to precipitate the cinnamic acid.

-

Collect the purified cinnamic acid by vacuum filtration, wash with cold water, and dry.

Mechanism of the Perkin Reaction:

The reaction is initiated by the deprotonation of the acid anhydride by the acetate base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde in an aldol-type condensation. The resulting alkoxide undergoes intramolecular acylation and subsequent elimination of a carboxylate group, followed by hydrolysis, to yield the α,β-unsaturated acid. The higher reactivity of cesium acetate leads to a faster rate of enolate formation, thereby accelerating the overall reaction.

Inversion of Secondary Alcohols

Cesium acetate is a highly effective reagent for the stereospecific inversion of secondary alcohols. This transformation is typically achieved via a two-step process: activation of the alcohol as a good leaving group (e.g., mesylate or tosylate), followed by an Sₙ2 displacement with cesium acetate. The resulting acetate ester, with inverted stereochemistry, can then be hydrolyzed to afford the inverted alcohol. The high nucleophilicity of the "naked" acetate anion from CsOAc is key to the success of this reaction.

Quantitative Data for Alcohol Inversion:

| Substrate (Nosylate) | Base System | Solvent | Temperature | Time (h) | Yield of Acetate (%) | Reference |

| Pure Nitrobenzenesulfonate 1 | CsOAc (5 equiv) / DMAP (0.1 equiv) | Toluene | Reflux | 8 | 85 | |

| Crude Nitrobenzenesulfonate 1 | CsOAc (5 equiv) | Toluene | Reflux | 12 | 75-85 |

Experimental Protocol: Inversion of a Secondary Alcohol

Materials:

-

Secondary alcohol (1.0 mmol)

-

Methanesulfonyl chloride (1.2 mmol)

-

Triethylamine (1.5 mmol)

-

Dichloromethane (DCM), anhydrous (10 mL)

-

Cesium acetate (5.0 mmol)

-

Toluene, anhydrous (10 mL)

Procedure: Step 1: Mesylation of the Secondary Alcohol

-

Dissolve the secondary alcohol in anhydrous DCM in a flame-dried flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add triethylamine, followed by the dropwise addition of methanesulfonyl chloride.

-

Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction by TLC until the starting alcohol is consumed.

-

Quench the reaction with water and separate the layers.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylate.

Step 2: Sₙ2 Displacement with Cesium Acetate

-

Dissolve the crude mesylate in anhydrous toluene in a flame-dried flask under an inert atmosphere.

-

Add cesium acetate to the solution.

-

Heat the mixture to reflux with vigorous stirring.

-

Monitor the reaction by TLC until the mesylate is consumed.

-

Cool the reaction to room temperature and filter off the insoluble salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting acetate ester by column chromatography.

Step 3: Hydrolysis of the Acetate Ester

-

Dissolve the purified acetate ester in a suitable solvent (e.g., methanol).

-

Add a catalytic amount of a base (e.g., sodium methoxide) or an acid (e.g., HCl).

-

Stir the reaction at room temperature until the hydrolysis is complete (monitored by TLC).

-

Neutralize the reaction mixture and remove the solvent under reduced pressure.

-

Extract the product with an organic solvent and purify as necessary.

Mechanism of Alcohol Inversion:

The inversion of configuration occurs during the Sₙ2 displacement of the mesylate leaving group by the acetate nucleophile. This step proceeds through a backside attack, leading to a Walden inversion at the stereocenter.

Conclusion

Cesium acetate is a powerful and often superior reagent in various organometallic transformations. Its ability to enhance reaction rates and yields in palladium-catalyzed cross-coupling reactions, the Perkin reaction, and the stereospecific inversion of alcohols makes it a valuable asset for chemists in academic research and the pharmaceutical industry. The unique properties of the cesium cation contribute to the high reactivity of the associated acetate anion, leading to improved performance over other alkali metal acetates. A thorough understanding of the mechanistic role of cesium acetate and the optimization of reaction protocols, as outlined in this guide, will continue to facilitate the efficient synthesis of complex molecules and the development of novel therapeutics.

References

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. Concatenating Suzuki Arylation and Buchwald–Hartwig Amination by A Sequentially Pd‐Catalyzed One‐Pot Process—Consecutive Three‐Component Synthesis of C,N‐Diarylated Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Perkin reaction - Wikipedia [en.wikipedia.org]

- 9. byjus.com [byjus.com]

- 10. SATHEE: Chemistry Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 11. A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide - PMC [pmc.ncbi.nlm.nih.gov]

Cesium Acetate as a Catalyst Precursor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium acetate (B1210297) (CsOAc) is emerging as a versatile and potent precursor in the synthesis of advanced catalytic materials. As a white, hygroscopic crystalline solid, it is highly soluble in water and other polar solvents, making it an excellent candidate for the preparation of finely dispersed catalytic species.[1] This technical guide provides a comprehensive overview of the preliminary studies on cesium acetate as a catalyst precursor, focusing on its role in the synthesis of both supported and promoted catalytic systems. The unique properties of the cesium cation, derived from the acetate precursor, can significantly influence the activity, selectivity, and stability of the final catalyst.[2] This document details experimental methodologies, presents quantitative performance data, and visualizes key catalytic pathways and workflows.

Properties of Cesium Acetate

Cesium acetate's utility as a catalyst precursor is rooted in its chemical and physical properties. It serves as a source of cesium ions (Cs⁺) and can also act as a basic promoter.[1][2] Upon thermal decomposition, it can yield cesium oxide, a highly basic species that can modify the surface properties of catalyst supports.[3]

| Property | Value | Reference |

| Molecular Formula | CH₃COOCs | [1] |

| Molar Mass | 191.95 g/mol | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 194 °C | [3] |

| Solubility in Water | Highly soluble | [1] |

Experimental Protocols

The use of cesium acetate as a catalyst precursor primarily involves impregnation and co-precipitation methods to introduce cesium onto a catalyst support or into a catalyst formulation.

Preparation of Cesium-Promoted Supported Catalysts by Impregnation

The impregnation method is a widely used technique for the synthesis of supported catalysts due to its simplicity and efficiency.[4] Cesium acetate is a suitable precursor for this method owing to its high solubility.

Objective: To prepare a cesium-promoted metal catalyst on a high-surface-area support (e.g., Al₂O₃, SiO₂, TiO₂).

Materials:

-

Cesium acetate (CsOAc)

-

Metal salt precursor (e.g., H₂PtCl₆, Pd(NO₃)₂, RuCl₃)

-

Catalyst support (e.g., γ-Al₂O₃, SiO₂, activated carbon)